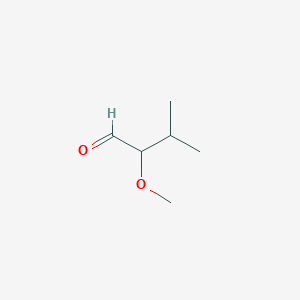![molecular formula C15H15FN2OS B2732420 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide CAS No. 1386779-44-7](/img/structure/B2732420.png)
2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide is a novel chemical entity that has caught the attention of chemists and researchers due to its unique structural features and potential applications in various fields. This compound integrates a fluorine atom, a pyridine ring, and a carboxamide group, contributing to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide involves multiple steps. Typically, the process begins with the formation of the pyridine ring, followed by the introduction of the fluorine atom and the carboxamide group. Key reaction conditions may include specific temperatures, solvents, and catalysts to ensure the correct formation of the desired compound.
Formation of the pyridine ring: : Utilizing starting materials such as 3-[1-(methylsulfanyl)ethyl]benzene and appropriate reagents.
Introduction of the fluorine atom: : This step might involve the use of a fluorinating agent like diethylaminosulfur trifluoride.
Formation of the carboxamide group: : Reacting the intermediate compound with a carboxamide precursor under controlled conditions.
Industrial Production Methods
For large-scale production, optimizing the synthetic route for cost efficiency and yield is crucial. Typically, continuous flow reactors and automated synthesis platforms can be employed to scale up the synthesis process.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: : Undergoes reduction to yield various amine derivatives.
Substitution: : Nucleophilic or electrophilic substitutions on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Utilization of reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride in suitable solvents.
Substitution: : Diverse reagents depending on the desired substitution pattern, such as halogens or organolithium compounds.
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Modified pyridine compounds with various functional groups.
科学研究应用
Chemistry
Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Serves as a building block in the development of new catalytic systems.
Biology
Explored for its potential interactions with biological macromolecules, including proteins and DNA.
Studied for its bioactive properties, such as antimicrobial or anticancer activities.
Medicine
Investigated as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Employed in the development of new agrochemicals and pesticides.
作用机制
Molecular Targets and Pathways Involved
The mechanism of action of 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction. The precise pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(3-bromophenyl)pyridine-4-carboxamide: : Shares the pyridine-4-carboxamide core but differs in the substituents, affecting its reactivity and applications.
2-chloro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide: : Substituting fluorine with chlorine alters its chemical properties and interactions.
2-fluoro-N-(3-phenyl)pyridine-4-carboxamide: : Lacks the methylsulfanyl group, which impacts its biological activity and synthesis route.
Highlighting Uniqueness
2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide stands out due to the presence of both the fluorine atom and the methylsulfanyl group, providing it with unique electronic and steric properties that influence its reactivity and interactions in both chemical and biological contexts.
This compound is a fascinating subject of study with potential across a broad spectrum of scientific fields. Whether in the lab or potentially in therapeutic applications, its unique structure paves the way for exciting developments.
属性
IUPAC Name |
2-fluoro-N-[3-(1-methylsulfanylethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-10(20-2)11-4-3-5-13(8-11)18-15(19)12-6-7-17-14(16)9-12/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCCFTVEPZMUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
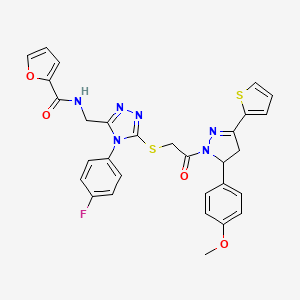
![(5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
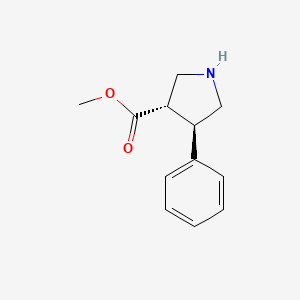
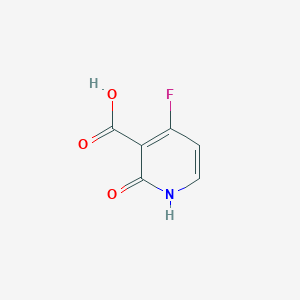
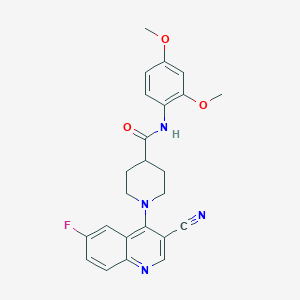
![N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732346.png)
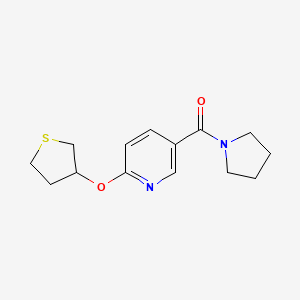
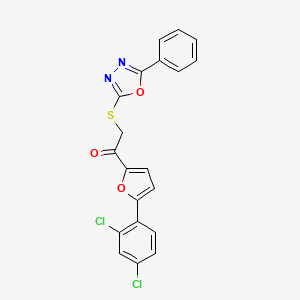


![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2732357.png)
